![molecular formula C10H11O4P B14738406 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 2200-87-5](/img/structure/B14738406.png)
4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide is a unique organophosphorus compound characterized by its bicyclic structure containing a phosphorus atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide typically involves the reaction of phenylphosphonic dichloride with pentaerythritol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with other atoms, facilitating various chemical transformations. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Similar in structure but with a hydroxymethyl group instead of a phenyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide: Contains a sulfur atom instead of an oxygen atom in the bicyclic structure.
Uniqueness
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide is unique due to its phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where aromatic interactions are important .
Propiedades
Número CAS |
2200-87-5 |
|---|---|
Fórmula molecular |
C10H11O4P |
Peso molecular |
226.17 g/mol |
Nombre IUPAC |
4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C10H11O4P/c11-15-12-6-10(7-13-15,8-14-15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
DQRAJWGHRCELIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COP(=O)(O1)OC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
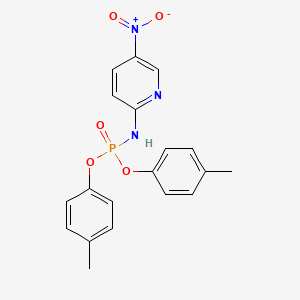
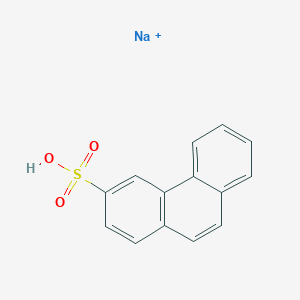
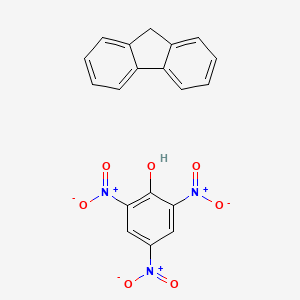

![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

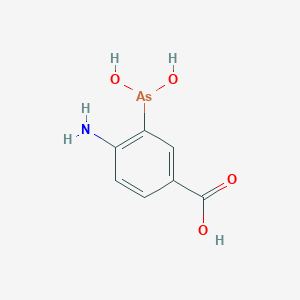
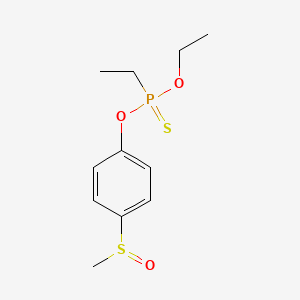
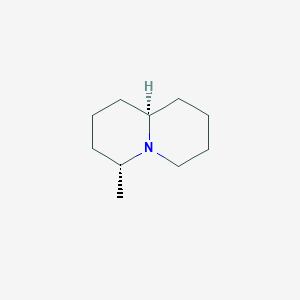
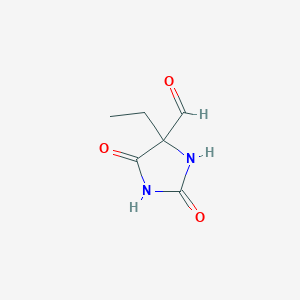
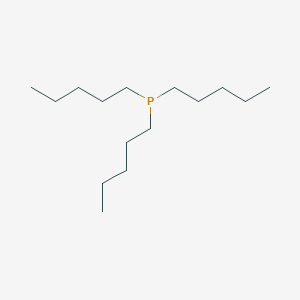
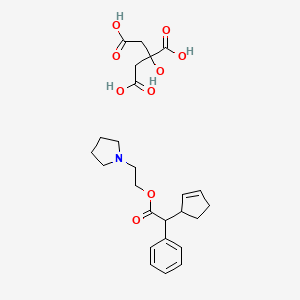
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
